molecular formula C9H12ClN3 B14768633 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine

6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine

Cat. No.: B14768633
M. Wt: 197.66 g/mol
InChI Key: BIONUELVMYNADQ-UHFFFAOYSA-N
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Description

6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with a molecular formula of C10H13ClN2. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen at the 2nd position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.

    Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction where the amine group at the 2nd position of the pyridine ring reacts with cyclopropylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the pyridine ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated or reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and cyclopropylmethyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity or altering its function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
  • 6-chloro-2-pyridinamine
  • 6-chloro-2,4-diaminopyrimidine

Uniqueness

6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is unique due to the presence of both the chloro and cyclopropylmethyl groups, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-2-N-(cyclopropylmethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H,12,13)

InChI Key

BIONUELVMYNADQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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